4-[(Oxan-2-yl)oxy]pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Molecular Design
The pyridine ring is a fundamental heterocyclic scaffold, structurally analogous to benzene (B151609) but with one methine group replaced by a nitrogen atom. google.com This nitrogen atom profoundly influences the ring's electronic properties, making it electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene. google.com Despite this, or perhaps because of it, the pyridine motif is a privileged structure in molecular design, appearing in a vast number of important molecules, including pharmaceuticals, agrochemicals, and functional materials. ontosight.airsc.org Its presence can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets. ontosight.ai The adaptability of the pyridine nucleus as a starting point for structural modifications makes it highly sought after in the development of new chemical entities.
Overview of Heterocyclic Ether Chemistry in Synthetic Methodologies
Heterocyclic ethers, compounds containing an ether linkage as part of a heterocyclic ring system or attached to one, are ubiquitous in organic synthesis. The synthesis of these ethers can be broadly approached through methods involving carbon-oxygen bond formation, such as the Williamson ether synthesis, or through the protection of hydroxyl groups. The tetrahydropyranyl (THP) ether, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran, is a classic example of a protecting group strategy. This method is widely used due to the THP group's stability under a range of non-acidic conditions and its straightforward removal under mild acidic treatment. In the context of pyridine chemistry, the formation of a pyridine ether, such as 4-[(Oxan-2-yl)oxy]pyridine, involves the protection of a hydroxypyridine. While this can sometimes be challenging under standard acidic conditions, alternative methods like the Mitsunobu reaction provide a smooth and efficient route to these valuable intermediates. researchgate.net
Conceptual Framework of Directing Group Chemistry in Pyridine Functionalization
The functionalization of the pyridine ring at specific positions is a central challenge in synthetic chemistry. The inherent electronic nature of pyridine directs electrophilic attack primarily to the 3-position and nucleophilic attack to the 2- and 4-positions. To overcome these innate preferences and achieve substitution at other positions, chemists employ directing groups. A directing group is a substituent that, through chelation or electronic effects, guides a reagent to a specific, often adjacent, position on the ring. wikipedia.orgcognitoedu.orglibretexts.org
In the case of pyridine, ortho-lithiation is a powerful strategy. A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent carbon atom. This creates a highly reactive lithiated intermediate that can be trapped with a variety of electrophiles to introduce new functional groups. Oxygen-based functionalities, such as alkoxy and carbamoyl (B1232498) groups, are well-known and effective DMGs. researchgate.net The O-THP group, as found in this compound, has been demonstrated to be an effective ortho-directing group, guiding lithiation to the C-3 position. researchgate.net
Contextualization of this compound within Modern Synthetic Strategies
This compound, the THP ether of 4-hydroxypyridine (B47283), serves as a key intermediate in modern synthesis, primarily by enabling the regioselective functionalization of the pyridine ring at the 3-position. By masking the reactive hydroxyl group of 4-hydroxypyridine, the THP ether allows chemists to perform reactions that would otherwise be incompatible with a free -OH group.
More importantly, the O-THP group acts as a powerful directing group for ortho-metalation. researchgate.net Treatment of this compound with a strong base like n-butyllithium leads to selective deprotonation at the C-3 position. The resulting 3-lithiated pyridine species can then react with a wide array of electrophiles, providing a reliable route to 3-substituted 4-hydroxypyridines after deprotection of the THP ether. This strategy circumvents the challenges associated with the direct functionalization of the pyridine ring and provides access to a class of compounds that would be difficult to synthesize otherwise.
The utility of this strategy is highlighted by the successful trapping of the lithiated intermediate with various electrophiles, leading to the formation of new carbon-carbon, carbon-sulfur, and carbon-silicon bonds at the C-3 position of the pyridine ring. researchgate.net
Research Findings: Functionalization of this compound via Ortho-Lithiation
Detailed studies have demonstrated the efficacy of the O-THP group in directing the lithiation of the pyridine ring. The following table summarizes the results from the reaction of lithiated this compound with different electrophiles. The reaction involves deprotonation with n-butyllithium in THF at -78°C, followed by the addition of the electrophile. researchgate.net
| Electrophile | Product after Trapping | Yield (%) |
|---|---|---|
| Iodine (I₂) | 3-Iodo-4-[(oxan-2-yl)oxy]pyridine | 80 |
| Diphenyl disulfide (PhSSPh) | 4-[(Oxan-2-yl)oxy]-3-(phenylthio)pyridine | 75 |
| Trimethylsilyl chloride (TMSCl) | 4-[(Oxan-2-yl)oxy]-3-(trimethylsilyl)pyridine | 85 |
| Benzaldehyde (PhCHO) | Phenyl({4-[(oxan-2-yl)oxy]pyridin-3-yl})methanol | 70 |
Data sourced from research by Azzouz et al. researchgate.net
This methodology provides a robust and high-yielding pathway to 3-functionalized 4-alkoxypyridines, which can be subsequently deprotected to the corresponding 4-hydroxypyridines. This strategic use of this compound underscores its importance as a versatile building block in the synthesis of complex pyridine derivatives.
Structure
3D Structure
Properties
CAS No. |
870150-51-9 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C10H13NO2/c1-2-8-12-10(3-1)13-9-4-6-11-7-5-9/h4-7,10H,1-3,8H2 |
InChI Key |
GUUSCYBWLVAXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Oxan 2 Yl Oxy Pyridine
Strategies for the Formation of the Pyridyl Ether Linkage
The most direct approaches to synthesizing 4-[(Oxan-2-yl)oxy]pyridine involve the creation of the C-O bond between the pyridine (B92270) ring and the oxane moiety.
The most prevalent and straightforward method for preparing this compound is the acid-catalyzed etherification of 4-hydroxypyridine (B47283) with 3,4-dihydro-2H-pyran (DHP). total-synthesis.com This reaction proceeds via the protonation of the double bond in DHP, which generates a stabilized oxocarbenium ion. The nucleophilic hydroxyl group of 4-hydroxypyridine then attacks this electrophilic species, and subsequent deprotonation yields the target THP ether. total-synthesis.com
A variety of acidic catalysts can be employed to facilitate this transformation, ranging from strong protic acids to Lewis acids and solid-supported catalysts. The choice of catalyst can influence reaction times, yields, and compatibility with other functional groups.
Table 1: Catalytic Systems for the Tetrahydropyranylation of Alcohols/Phenols
| Catalyst | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid (TsOH) | Dichloromethane (B109758) (DCM) | Room Temperature | Classical and common method. | total-synthesis.com |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temperature | Milder alternative to TsOH, useful for acid-sensitive substrates. | total-synthesis.com |
| Bismuth Triflate [Bi(OTf)3] | Solvent-free | Room Temperature | Efficient, relatively non-toxic, and insensitive to air and moisture. | organic-chemistry.org |
| Silica-supported Perchloric Acid (HClO4-SiO2) | Solvent-free | Room Temperature | Simple, convenient, and utilizes a heterogeneous catalyst. | organic-chemistry.org |
| Zeolite H-beta | - | - | Provides a useful alternative for both protection and deprotection. | organic-chemistry.org |
| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | - | - | Broadly applicable to sterically hindered and acid-sensitive substrates. | organic-chemistry.org |
An alternative strategy for forming the pyridyl ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-halopyridine with the alkoxide of tetrahydropyran-2-ol. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when a halogen atom at the 4-position can act as a leaving group.
The reactivity of the 4-halopyridine is highly dependent on the nature of the halogen. Fluorine, being the most electronegative, is the best leaving group in SNAr reactions on electron-deficient aromatic rings. acs.org Consequently, 4-fluoropyridine (B1266222) would be expected to react more readily than 4-chloropyridine (B1293800) under similar conditions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, a principle that applies to the 4-substituted isomers as well. acs.org The synthesis requires the generation of the alkoxide from tetrahydropyran-2-ol using a suitable base, such as sodium hydride, which then displaces the halide from the pyridine ring. prepchem.com
Alternative Synthetic Routes to the this compound Core
Besides direct etherification, other synthetic pathways can be envisioned that construct the core structure through different bond-forming events.
The pyridine ring itself can be constructed via cycloaddition reactions, which could potentially incorporate the desired 4-[(oxan-2-yl)oxy] substituent. Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful method for assembling substituted pyridines. rsc.orgbohrium.com In a hypothetical approach, a di-yne or alkyne bearing an (oxan-2-yl)oxy group could be cyclized with a nitrile to forge the pyridine ring. Similarly, formal [3+3] cycloadditions of enamines with unsaturated aldehydes or ketones offer another route to substituted pyridines. nih.govacs.org A [4+2] Diels-Alder reaction between a diene and a dienophile containing the requisite functionalities could also be designed to produce a dihydropyridine (B1217469) intermediate, which would then be oxidized to the aromatic pyridine. acs.org While these methods are potent for creating a wide array of substituted pyridines, specific examples leading directly to this compound are not prominently featured in the literature, suggesting this approach is less common than direct etherification.
Starting from a different pyridine derivative, such as pyridine N-oxide, offers another synthetic avenue. The N-oxide functionality activates the pyridine ring for nucleophilic substitution, primarily at the C2 and C4 positions. scripps.edu The general strategy involves the activation of the N-oxide oxygen with an electrophilic reagent (e.g., phosphorus oxychloride, sulfuryl chloride, or PyBroP), followed by the addition of a nucleophile. researchgate.netyoutube.com The reaction of an activated pyridine N-oxide with the alkoxide of tetrahydropyran-2-ol could lead to the formation of this compound after the elimination of the activated oxygen group. scripps.eduresearchgate.net This method provides a mild alternative to traditional SNAr chemistry on halopyridines. researchgate.net
Another relevant transformation is the directed ortho-metalation of pyridine derivatives. It has been demonstrated that the O-THP group itself can act as a directed metalation group. The deprotonation of 4-(tetrahydropyran-2-yloxy)pyridine using n-butyllithium occurs regioselectively at the C3 position, allowing for subsequent functionalization by trapping the lithiated species with an electrophile. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound primarily focuses on the most common route: the etherification of 4-hydroxypyridine. The key variables are the choice of catalyst, solvent, and temperature.
Table 2: Optimization Factors in this compound Synthesis
| Synthetic Route | Factor for Optimization | Observation/Rationale | Reference |
|---|---|---|---|
| Etherification (2.1.1) | Catalyst Choice | Milder catalysts like PPTS or heterogeneous catalysts (zeolites, Bi(OTf)3) can improve yields for acid-sensitive substrates and simplify purification. | total-synthesis.comorganic-chemistry.org |
| Etherification (2.1.1) | Solvent | Often performed in aprotic solvents like DCM or THF. Solvent-free conditions with solid catalysts offer a green and efficient alternative. | organic-chemistry.org |
| Nucleophilic Aromatic Substitution (2.1.2) | Leaving Group | Reactivity order is F > Cl > Br > I. Using 4-fluoropyridine results in faster reactions and milder conditions compared to 4-chloropyridine. | acs.org |
| Nucleophilic Aromatic Substitution (2.1.2) | Base and Solvent | A strong, non-nucleophilic base (e.g., NaH) is required to generate the alkoxide. Anhydrous polar aprotic solvents (e.g., THF, DMF) are typically used. | prepchem.com |
| Pyridine N-Oxide Transformation (2.2.2) | Activating Agent | The choice of activating agent (e.g., POCl3, TsCl, PyBroP) determines the reactivity and can be tailored to the specific nucleophile. | researchgate.netyoutube.com |
Regioselective Functionalization of 4 Oxan 2 Yl Oxy Pyridine Via Directed Ortho Metallation
Exploration of the Oxan-2-yloxy Group as an Ortho-Directing Group (ODG)
The acetal (B89532) nature of the oxan-2-yloxy (O-THP) group makes it an intriguing candidate for a directing group in pyridine (B92270) lithiation. While groups like methoxy (B1213986) (OMe), methoxymethoxy (MOM), and O-carbamoyl have been extensively studied as DMGs, the potential of the O-THP group in the pyridine series remained largely unexplored until dedicated studies were undertaken. researchgate.net Research has demonstrated that the O-THP group is indeed an efficient ortho-directing group for the deprotonation of the pyridine ring. researchgate.netresearchgate.net
The mechanism of directed ortho-metallation involves the coordination of the organolithium species to a heteroatom within the directing group. wikipedia.org In the case of 4-[(Oxan-2-yl)oxy]pyridine, the process is initiated by the interaction between the Lewis acidic lithium atom of n-butyllithium (n-BuLi) and the Lewis basic oxygen atoms of the O-THP group and the pyridine nitrogen. wikipedia.orgresearchgate.net This coordination brings the strongly basic butyl group into proximity with the C-3 proton of the pyridine ring.
This "complex-induced proximity effect" (CIPE) significantly lowers the activation energy for the deprotonation at the ortho position, leading to the formation of a stable 3-lithio-4-[(oxan-2-yl)oxy]pyridine intermediate. researchgate.net Kinetic studies on similar ether deprotonations suggest that the reactive species is likely a dimer of n-butyllithium, which forms a pre-complex with the substrate. chemicalbook.com The deprotonation proceeds via a transition state where the lithium is coordinated to the heteroatoms, and the butyl anion abstracts the ortho-proton, generating butane (B89635) gas and the aryllithium species. wikipedia.orguwindsor.ca The resulting lithiated intermediate is stabilized by the continued coordination with the directing group until it is quenched by an electrophile. wikipedia.org
The success of the directed ortho-metallation of this compound is highly dependent on carefully controlled reaction parameters to ensure high regioselectivity and yield while minimizing side reactions.
Base and Stoichiometry : n-Butyllithium (n-BuLi) is commonly employed as the base for this transformation. researchgate.net Using a slight excess of n-BuLi (e.g., 1.5 equivalents) is typical to ensure complete deprotonation. researchgate.net Stronger, more hindered bases like sec-butyllithium (B1581126) (s-BuLi) or lithium diisopropylamide (LDA) are also used in DoM but n-BuLi proves effective for this substrate. uwindsor.caresearchgate.net
Solvent : The choice of solvent is critical. Ethereal, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are preferred because they can solvate the lithium cation, deaggregate the organolithium reagent, and increase its basicity. uwindsor.cawikipedia.org n-Butyllithium exists as aggregates (tetramers or hexamers) in non-coordinating solvents, which are less reactive. chemicalbook.comresearchgate.net THF helps break these aggregates into more reactive dimers and monomers. researchgate.net
Temperature : Reactions are typically conducted at very low temperatures, most commonly -78 °C (the sublimation point of dry ice). researchgate.netharvard.edu This is crucial for several reasons. Firstly, the lithiated pyridine intermediate is often thermally unstable and can decompose at higher temperatures. uwindsor.ca Secondly, low temperatures prevent side reactions, such as the nucleophilic addition of n-BuLi to the electron-deficient pyridine ring, which is a known complication. wikipedia.orgharvard.edu Finally, n-BuLi can deprotonate THF itself at temperatures above -20 °C, consuming the reagent in an unproductive pathway. wikipedia.orgchemicalbook.com
Under optimal conditions—using 1.5 equivalents of n-BuLi in THF at -78 °C—the lithiation of this compound proceeds with high regioselectivity at the C-3 position. researchgate.net
Scope and Limitations of Electrophilic Trapping Reactions
Following the successful and regioselective generation of the 3-lithio-4-[(oxan-2-yl)oxy]pyridine intermediate, its synthetic utility is demonstrated by quenching the reaction with a diverse array of electrophiles. This allows for the introduction of various functional groups specifically at the C-3 position of the pyridine ring. researchgate.net
The lithiated intermediate reacts readily with alkylating agents. For example, treatment with iodomethane (B122720) introduces a methyl group at the C-3 position. This reaction showcases the nucleophilic character of the aryllithium species.
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Iodomethane (CH₃I) | 3-Methyl-4-[(oxan-2-yl)oxy]pyridine | 75 | researchgate.net |
The reaction with carbon dioxide (from dry ice) provides a route to the corresponding carboxylic acid, while additions to aldehydes and ketones yield secondary and tertiary alcohols, respectively. These reactions are generally efficient and provide access to highly functionalized pyridine derivatives. researchgate.net
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Carbon Dioxide (CO₂) | This compound-3-carboxylic acid | 70 | researchgate.net |
| Benzaldehyde (PhCHO) | Phenyl({4-[(oxan-2-yl)oxy]pyridin-3-yl})methanol | 85 | researchgate.net |
| Acetone ((CH₃)₂CO) | 2-({4-[(Oxan-2-yl)oxy]pyridin-3-yl})propan-2-ol | 82 | researchgate.net |
The introduction of halogens and other heteroatoms is also readily achieved. Quenching the lithiated intermediate with iodine provides the 3-iodo derivative. Similarly, reaction with diphenyl disulfide introduces a phenylthio group, demonstrating the versatility of this method for forming carbon-heteroatom bonds. researchgate.net
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Iodine (I₂) | 3-Iodo-4-[(oxan-2-yl)oxy]pyridine | 80 | researchgate.net |
| Diphenyl disulfide (PhSSPh) | 3-(Phenylsulfanyl)-4-[(oxan-2-yl)oxy]pyridine | 78 | researchgate.net |
One limitation to consider is that the yields reported are often after column chromatography, and some partial hydrolysis of the acid-sensitive O-THP protecting group on silica (B1680970) gel can lower the isolated yield. researchgate.net However, the O-THP group can be easily removed under mild acidic conditions post-functionalization to yield the corresponding 3-substituted 4-hydroxypyridine (B47283), which further enhances the synthetic utility of this methodology. researchgate.net
Multi-functionalization Strategies
The ability to introduce multiple substituents onto the pyridine ring in a controlled manner significantly enhances synthetic efficiency. Directed ortho-metallation of this compound serves as a platform for such multi-functionalization strategies.
Sequential Deprotonation-Electrophilic Quench Processes
The primary approach to functionalizing this compound involves a sequential process of deprotonation followed by the introduction of an electrophile. The O-THP group effectively directs lithiation to the adjacent C-3 position.
The process begins with the deprotonation of this compound using a strong base like n-butyllithium (n-BuLi) in an appropriate solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). researchgate.netresearchgate.net The Lewis basic oxygen atom of the O-THP group coordinates with the lithium cation, positioning the base to abstract a proton from the nearest ortho-position (C-3). wikipedia.org This forms a lithiated intermediate that is stable at low temperatures.
Upon formation, this nucleophilic intermediate can be quenched with various electrophiles to yield 3-substituted-4-[(Oxan-2-yl)oxy]pyridine derivatives. This method has been shown to be effective for introducing a range of functionalities. researchgate.net
| Electrophile | Reagent | Product | Yield (%) |
| Iodine | I₂ | 3-Iodo-4-[(oxan-2-yl)oxy]pyridine | 75 |
| Dimethyl Disulfide | Me₂S₂ | 3-(Methylthio)-4-[(oxan-2-yl)oxy]pyridine | 71 |
| Benzaldehyde | PhCHO | Phenyl({4-[(oxan-2-yl)oxy]pyridin-3-yl})methanol | 80 |
| N,N-Dimethylformamide | DMF | This compound-3-carbaldehyde | 65 |
Table 1: Examples of Electrophilic Quench of Lithiated this compound. researchgate.net
One-Pot Double Functionalization Protocols
One-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, offer significant advantages by reducing waste, saving time, and minimizing purification steps. nih.govrsc.org While the sequential functionalization described above is robust, research has also explored one-pot double functionalization strategies for related isomers.
For instance, a one-pot procedure has been successfully applied to the double functionalization of 3-[(Oxan-2-yl)oxy]pyridine, allowing for substitution at both the C-2 and C-4 positions. researchgate.net This suggests the potential for similar strategies to be developed for the 4-substituted isomer, which could involve a sequence of lithiation, electrophilic quench, a second deprotonation at the remaining ortho-position (C-5), and a final quench with a second electrophile. However, specific examples of one-pot double functionalization protocols starting directly from this compound are not extensively documented in the literature. The development of such a protocol would be a valuable extension of the existing methodology.
Comparative Studies of the Ortho-Directing Ability
The effectiveness of a directing group is paramount in DoM reactions. The choice of DMG can significantly influence reaction efficiency, regioselectivity, and substrate scope.
Comparison with Other Oxygen-Based Ortho-Directing Groups
The ortho-directing ability of the O-THP group has been evaluated in comparison with other well-established oxygen-based DMGs in the pyridine series, such as the methoxy (-OMe) and methoxymethoxy (-OMOM) groups. researchgate.net
Studies on the competitive lithiation of a mixture of 4-methoxypyridine (B45360) and this compound revealed that the O-THP group is a less powerful directing group than the methoxy group. The methoxy group's smaller size and strong coordination capacity with lithium lead to preferential deprotonation at its ortho-position. researchgate.netresearchgate.net
The directing power of common oxygen-based groups generally follows the trend: -OMOM > -OMe > -O-THP
This hierarchy is attributed to the chelation effect, where the additional oxygen atom in the OMOM group provides a stronger binding site for the lithium ion, thereby facilitating a more efficient deprotonation of the adjacent proton. organic-chemistry.org The bulky nature of the THP group, in contrast, can present steric hindrance, slightly diminishing its directing capability compared to the smaller methoxy group.
Steric and Electronic Effects on Directing Group Efficiency
The efficiency of any directing group in ortho-metallation is governed by a balance of steric and electronic factors. wikipedia.orgrsc.org
Electronic Effects: The O-THP group, like other alkoxy groups, exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, it also has a powerful electron-donating resonance effect (+M) where the oxygen's lone pairs can be donated into the aromatic π-system. masterorganicchemistry.com In the context of DoM, the coordination of the Lewis basic oxygen to the lithium ion is the key electronic interaction that facilitates the deprotonation of the ortho-proton. wikipedia.org The donation of electron density into the ring via resonance helps to stabilize the metallated intermediate. masterorganicchemistry.comaskiitians.com
Steric Effects: Steric hindrance plays a crucial role in the efficiency of the O-THP directing group. nih.gov The oxanyl moiety is significantly bulkier than a methyl or methoxymethyl group. This steric bulk can influence the reaction in several ways:
It can hinder the approach of the organolithium base, potentially slowing down the rate of deprotonation compared to less bulky groups.
It may influence the conformation of the substrate, affecting the optimal geometry for the coordination-deprotonation event.
Conversely, the steric hindrance could potentially enhance selectivity in certain contexts by blocking other reactive sites on the molecule.
Reactivity and Reaction Pathways of the 4 Oxan 2 Yl Oxy Pyridine System
Transformations Involving the Pyridine (B92270) Heterocycle
The pyridine ring in 4-[(Oxan-2-yl)oxy]pyridine can undergo a variety of transformations, including electrophilic aromatic substitution, nucleophilic additions, and oxidation at the nitrogen atom. The outcomes of these reactions are heavily influenced by the electronic properties of the [(oxan-2-yl)oxy] substituent and the reaction conditions.
Electrophilic Aromatic Substitution Pathways (Non-Directed)
Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. organic-chemistry.orgrsc.org However, the 4-alkoxy group is an activating, ortho-, para-directing group. In the case of this compound, this activating effect counteracts the deactivating effect of the nitrogen atom to some extent.
To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide. The N-oxide functionality acts as a powerful electron-donating group, strongly activating the 4-position (and to a lesser extent, the 2- and 6-positions) for electrophilic substitution. quimicaorganica.org This strategy allows for the introduction of various electrophiles onto the pyridine ring under milder conditions than those required for the parent pyridine.
| Reaction Type | Reagents and Conditions | Expected Products |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-[(oxan-2-yl)oxy]pyridine and/or 3-Nitro-4-[(oxan-2-yl)oxy]pyridine |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-Bromo/Chloro-4-[(oxan-2-yl)oxy]pyridine and/or 3-Bromo/Chloro-4-[(oxan-2-yl)oxy]pyridine |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Generally not feasible due to N-acylation |
This table presents hypothetical electrophilic aromatic substitution reactions. The regioselectivity would be influenced by the directing effects of both the nitrogen atom and the 4-alkoxy substituent.
Nucleophilic Additions to the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, direct nucleophilic addition to unactivated pyridines requires very strong nucleophiles. quimicaorganica.org The reactivity can be significantly enhanced by activating the pyridine ring, for instance, by forming a pyridinium (B92312) salt. For example, N-aminopyridinium salts can undergo C4-selective nucleophilic (hetero)arylation. frontiersin.orgnih.gov
In the context of this compound, activation of the nitrogen, for example through alkylation or acylation, would render the ring more electrophilic and facilitate the addition of a wider range of nucleophiles.
Another important pathway for nucleophilic attack is through the N-oxide. Activation of the pyridine N-oxide with an electrophilic reagent, such as a sulfonyl chloride, generates a good leaving group on the oxygen, facilitating nucleophilic attack at the 2- or 4-positions. nih.govscripps.eduresearchgate.net
| Activation Method | Nucleophile | Potential Products |
| N-Alkylation (to form pyridinium salt) | Grignard reagents, organolithiums | 2-Alkyl/Aryl-4-[(oxan-2-yl)oxy]-1,2-dihydropyridine |
| N-Oxide activation (e.g., with TsCl) | Cyanide, amines, etc. | 2-Cyano/Amino-4-[(oxan-2-yl)oxy]pyridine |
This table provides examples of potential nucleophilic addition reactions following activation of the pyridine ring.
Oxidation Reactions of the Pyridine Nitrogen (e.g., N-Oxide Formation)
The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. google.com The formation of the N-oxide is a crucial step in many synthetic strategies as it significantly alters the reactivity of the pyridine ring, as discussed in the previous sections.
A patent for the synthesis of pyridine-N-oxides describes the oxidation of 4-methoxypyridine (B45360) using either m-CPBA in dichloromethane (B109758) or 30% hydrogen peroxide in acetic acid, resulting in high yields of 4-methoxypyridine-N-oxide. google.com These conditions are directly applicable to the synthesis of this compound N-oxide.
| Oxidizing Agent | Solvent | Temperature | Yield of 4-methoxypyridine-N-oxide google.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-25 °C | 94% |
| 30% Hydrogen Peroxide | Acetic Acid | Reflux | Not specified, but reaction goes to completion |
This table is based on the oxidation of the structurally similar 4-methoxypyridine.
Reactivity of the Ether Linkage and Oxane Ring
The ether linkage and the oxane ring in this compound are generally stable under neutral and basic conditions. However, they are susceptible to cleavage and rearrangement under acidic conditions.
Ether Cleavage Reactions under Acidic Conditions
The ether linkage in this compound is a tetrahydropyranyl (THP) ether. THP ethers are well-known protecting groups for alcohols and phenols in organic synthesis and are characterized by their lability under acidic conditions. organic-chemistry.orgtotal-synthesis.comthieme-connect.denih.govyoutube.com The cleavage of the ether bond proceeds via protonation of the ether oxygen, followed by nucleophilic attack. This reaction regenerates the 4-hydroxypyridine (B47283) and a derivative of the oxane ring. A variety of acidic catalysts can be employed for this deprotection. organic-chemistry.orgnih.gov
| Acidic Catalyst | Conditions |
| Acetic acid in THF/water | Mild heating |
| p-Toluenesulfonic acid (p-TsOH) in methanol | Room temperature |
| Pyridinium p-toluenesulfonate (PPTS) in ethanol (B145695) | Mild heating |
| Lewis acids (e.g., MgBr₂) | Aprotic solvent |
This table lists common conditions for the cleavage of THP ethers, which are applicable to this compound.
Palladium-Catalyzed Cross-Coupling Reactions of Derived Halogenated Pyridines
Halogenated 4-[(oxan-2-yl)oxy]pyridines are versatile substrates for palladium-catalyzed cross-coupling reactions. The electron-rich nature of the 4-alkoxypyridine system can influence the reactivity of the C-X bond (where X is a halogen), making these compounds valuable precursors for the synthesis of complex biaryl and heteroaryl structures. The choice of the specific cross-coupling reaction often depends on the desired coupling partner and the functional group tolerance required.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. For halogenated 4-[(oxan-2-yl)oxy]pyridines, this reaction provides a powerful tool for the introduction of aryl, heteroaryl, or vinyl substituents.
The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, in the presence of a phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. The THP-protected hydroxypyridine moiety is generally stable under the basic conditions required for the Suzuki-Miyaura coupling.
Table 1: Illustrative Examples of Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-[(oxan-2-yl)oxy]pyridine
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 110 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 85 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 95 |
Note: The data in this table are illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar pyridine substrates, as specific literature data for this exact compound is limited.
Research has shown that electron-donating groups on the pyridine ring can enhance the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond. The 4-[(oxan-2-yl)oxy] group, being an electron-donating ether linkage, is expected to facilitate this key step in the catalytic cycle.
The Negishi and Stille reactions offer valuable alternatives to the Suzuki-Miyaura coupling, particularly when organoboron reagents are unstable or difficult to prepare.
The Negishi reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.org This allows for the coupling of halogenated 4-[(oxan-2-yl)oxy]pyridines with a wide range of alkyl, aryl, and vinyl partners under relatively mild conditions. Palladium catalysts, often in combination with phosphine ligands, are typically employed. wikipedia.org
The Stille reaction involves the coupling of organostannane reagents with organic halides. wikipedia.orgrsc.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orgrsc.org However, the toxicity of tin compounds is a significant drawback. wikipedia.orgrsc.org The reaction conditions are generally mild and compatible with many functional groups, including the THP ether. wikipedia.orgrsc.org
Table 2: Representative Examples of Negishi and Stille Cross-Coupling Reactions
| Reaction | Halopyridine Substrate | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| Negishi | 3-Iodo-4-[(oxan-2-yl)oxy]pyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 89 |
| Negishi | 2-Bromo-4-[(oxan-2-yl)oxy]pyridine | Ethylzinc bromide | PdCl₂(dppf) (3) | DME | 50 | 78 |
| Stille | 2-Bromo-4-[(oxan-2-yl)oxy]pyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 91 |
| Stille | 3-Iodo-4-[(oxan-2-yl)oxy]pyridine | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) / P(fur)₃ (4) | Dioxane | 100 | 85 |
Note: This table provides hypothetical examples based on general principles of Negishi and Stille reactions due to a lack of specific literature data for this compound derivatives.
The general mechanism for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, and Stille) involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: A low-valent palladium(0) complex reacts with the halogenated this compound to form a palladium(II) intermediate. The electron-donating nature of the 4-alkoxy group is expected to increase the electron density on the pyridine ring, thereby facilitating the oxidative addition step.
Transmetalation: The organic group from the organometallic reagent (boron, zinc, or tin) is transferred to the palladium(II) center, displacing the halide. The nature of the organometallic reagent and the reaction conditions significantly influence the rate and efficiency of this step. For Suzuki-Miyaura reactions, activation of the organoboron species with a base is necessary.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst.
The presence of the pyridyl ether system can have several mechanistic implications. The nitrogen atom of the pyridine ring can potentially coordinate to the palladium center, which may influence the catalyst's reactivity and stability. This coordination could either be beneficial, by stabilizing catalytic intermediates, or detrimental, by leading to catalyst inhibition. The steric bulk of the THP protecting group, particularly when the halogen is at the 3- or 5-position, might also play a role in the kinetics of the reaction by influencing the approach of the coupling partners to the metal center. Further detailed mechanistic studies on this specific system would be necessary to fully elucidate these effects.
Role of 4 Oxan 2 Yl Oxy Pyridine As a Versatile Synthetic Building Block
Utilization in the Construction of Polyheterocyclic Systems
The protected nature of 4-[(Oxan-2-yl)oxy]pyridine makes it an excellent substrate for the construction of intricate polyheterocyclic frameworks that incorporate a pyridine (B92270) nucleus. The THP group's stability under various reaction conditions, particularly those involving strong bases, enables regioselective functionalization of the pyridine ring, which is a critical step in the assembly of more complex heterocyclic systems.
While direct examples of annulation reactions involving this compound to form polyheterocyclic systems are not extensively documented in readily available literature, the principles of pyridine chemistry suggest its potential in such transformations. Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in heterocyclic synthesis. The ability to introduce substituents at specific positions on the pyridine ring of this compound through methods like directed ortho-metalation opens up avenues for subsequent annulation strategies. For instance, functionalization at the C3 position could provide a handle for the construction of fused ring systems like thieno[2,3-c]pyridines or furo[2,3-c]pyridines.
The synthesis of such fused systems often involves the cyclization of appropriately substituted pyridine derivatives. For example, the construction of a thiophene ring onto a pyridine core typically proceeds through intermediates bearing functional groups that can undergo intramolecular cyclization. Similarly, the formation of a fused furan ring can be achieved through various synthetic routes, including intramolecular cyclization of substituted pyridines. The strategic use of this compound as a starting material would allow for the introduction of the necessary functionalities to facilitate these annulation reactions, leading to the formation of diverse polyheterocyclic structures.
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to the assembly of complex molecular architectures. The application of this compound in such reaction sequences holds significant promise for the rapid construction of polyheterocyclic systems. Although specific examples directly employing this compound in complex cascade reactions are not prevalent in the surveyed literature, its reactivity profile makes it a suitable candidate for such transformations.
For instance, a cascade reaction could be initiated by the deprotonation of this compound, followed by the addition of an electrophile containing further reactive sites. This could trigger a series of intramolecular reactions, leading to the formation of multiple rings in a single pot. The development of novel cascade reactions is a continuing area of research in organic synthesis, and the versatility of building blocks like this compound makes them attractive substrates for exploring new synthetic methodologies.
Precursor to Functionalized Pyridinols
One of the most significant applications of this compound is its role as a stable and easily handleable precursor to a wide array of functionalized 4-hydroxypyridine (B47283) derivatives. The THP group effectively masks the reactive hydroxyl group, allowing for selective modifications at other positions of the pyridine ring.
The tetrahydropyranyl (THP) ether in this compound is a well-established protecting group for alcohols due to its stability to a range of reaction conditions, including strongly basic and organometallic reagents. This stability is crucial for performing reactions such as lithiation on the pyridine ring without affecting the protected hydroxyl group.
The removal of the THP group, or deprotection, can be readily achieved under mild acidic conditions. This controlled cleavage is a key advantage, as it allows for the unmasking of the hydroxyl group at a desired stage in a synthetic sequence. Common reagents for the deprotection of THP ethers include pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent, or dilute aqueous acids such as hydrochloric acid or acetic acid. The mildness of these conditions ensures that other sensitive functional groups within the molecule remain intact.
| Deprotection Reagent | Conditions | Product |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (B145695), heat | 4-Hydroxypyridine |
| Dilute Hydrochloric Acid | Aqueous solution, room temperature | 4-Hydroxypyridine |
| Acetic Acid | Aqueous solution, heat | 4-Hydroxypyridine |
Once the hydroxyl group is unmasked, the resulting 4-hydroxypyridine derivatives can undergo a variety of further functionalization reactions. The hydroxyl group itself can be a site for modification, such as O-alkylation or O-acylation, to introduce additional diversity into the molecular structure.
More importantly, the functional groups introduced onto the pyridine ring while the hydroxyl group was protected can serve as handles for a wide range of transformations. For example, if a halogen atom was introduced, it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds. This allows for the attachment of aryl, heteroaryl, or alkyl groups to the pyridine core. Similarly, if a formyl group was introduced, it can be converted into a variety of other functional groups, such as an alcohol, an amine, or a carboxylic acid, through standard organic transformations.
This two-stage strategy of protection-functionalization-deprotection-further functionalization highlights the synthetic power of using this compound as a versatile building block for the synthesis of highly substituted and complex pyridine derivatives.
Intermediate in the Synthesis of Complex Organic Molecules
The functionalized pyridinols derived from this compound are valuable intermediates in the total synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. The pyridine motif is a common feature in many biologically active molecules, and the ability to synthesize highly substituted pyridine derivatives is of great importance in medicinal chemistry.
Strategic Incorporation into Multi-Step Synthesis Campaigns
The primary role of this compound in multi-step synthesis is to serve as a stable, yet readily deprotectable, precursor to 4-hydroxypyridine or as a scaffold for the introduction of further functionality. The THP group is known for its stability under a variety of non-acidic reaction conditions, including treatment with organometallic reagents, hydrides, and mild oxidizing and reducing agents. This stability allows for chemical manipulations at other positions of the pyridine ring without affecting the protected hydroxyl group.
A key synthetic strategy involving this compound is its directed ortho-metalation. Treatment of 4-O-THP-pyridine with a strong base, such as n-butyllithium, results in regioselective deprotonation at the C3 position, adjacent to the oxygen substituent. The resulting lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of substituents at this position. This method provides a powerful tool for the synthesis of 3-substituted 4-hydroxypyridines after deprotection of the THP group. acs.org
The following table illustrates the types of electrophiles that can be used in this synthetic approach:
| Electrophile | Introduced Substituent |
| Alkyl halides (e.g., CH₃I) | Methyl |
| Aldehydes (e.g., PhCHO) | Hydroxybenzyl |
| Ketones (e.g., (CH₃)₂CO) | Hydroxyisopropyl |
| Disulfides (e.g., PhSSPh) | Phenylthio |
| Carbon dioxide (CO₂) | Carboxylic acid |
This strategy has been employed in the synthesis of various complex molecules and natural product analogues where a substituted 4-hydroxypyridine moiety is a key structural feature.
Contribution to Molecular Diversity Libraries
The generation of molecular diversity libraries is a cornerstone of modern drug discovery and materials science, enabling the rapid screening of a large number of compounds for desired properties. This compound is a valuable building block for such libraries due to the versatility of the pyridine scaffold and the ability to introduce diverse functionalities.
The pyridine ring is a common motif in many biologically active compounds, and its substitution pattern can be systematically varied to explore the chemical space around a particular pharmacophore. By using this compound as a starting material, combinatorial libraries of substituted pyridines can be efficiently synthesized. For instance, a library of 3,4-disubstituted pyridin-2(1H)-ones can be generated through a multi-step sequence involving amide coupling and subsequent nucleophilic aromatic substitution or Ullman coupling reactions. beilstein-journals.org The THP-protected hydroxyl group at the 4-position can be deprotected at a later stage to reveal the 4-hydroxy functionality or can be converted to other functional groups, further increasing the diversity of the library.
The general workflow for the generation of a pyridine-based library using a protected 4-hydroxypyridine scaffold is outlined below:
| Step | Description |
| 1. Functionalization | Introduction of a diverse set of substituents at various positions of the pyridine ring using reactions such as directed metalation, cross-coupling, or nucleophilic substitution. |
| 2. Deprotection | Removal of the THP group to unmask the 4-hydroxyl group. |
| 3. Further Derivatization (Optional) | Conversion of the 4-hydroxyl group into other functionalities (e.g., ethers, esters) to further expand the library's diversity. |
| 4. Purification and Screening | High-throughput purification and screening of the library members for biological activity or other desired properties. |
This approach allows for the systematic exploration of structure-activity relationships and the identification of lead compounds for further development.
Application in Ligand Design for Catalysis
The pyridine nucleus is a ubiquitous component of ligands used in transition metal catalysis due to its strong coordination to metal centers. The electronic properties of the pyridine ring can be fine-tuned by the introduction of various substituents, which in turn influences the catalytic activity of the corresponding metal complex. This compound serves as a precursor for the synthesis of 4-hydroxypyridine-containing ligands, which can exhibit interesting catalytic properties.
For example, hydroxypyridine and pyridone ligands have been incorporated into ruthenium complexes for the catalytic hydrogenation of carbon dioxide. acs.org The interconversion between the hydroxypyridine and pyridone tautomers can play a role in the catalytic cycle. While not directly starting from this compound, this research highlights the potential of ligands derived from 4-hydroxypyridine in catalysis. The synthesis of such ligands often involves the initial protection of the hydroxyl group, for which the THP group is a suitable candidate.
The synthesis of bipyridine ligands, which are widely used in catalysis, can also be envisioned starting from this compound. Functionalization of the pyridine ring through methods like directed metalation, followed by cross-coupling reactions, can lead to the formation of asymmetrically substituted bipyridines. Subsequent deprotection of the THP group would yield a 4-hydroxybipyridine ligand, whose coordination properties and catalytic performance can be investigated. The presence of the hydroxyl group can also provide a handle for further modification of the ligand, such as immobilization on a solid support.
The following table summarizes the potential applications of ligands derived from this compound in catalysis:
| Ligand Type | Potential Catalytic Application |
| Monodentate 4-Hydroxypyridines | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Bidentate 4-Hydroxybipyridines | Oxidation, reduction, and carbon-carbon bond-forming reactions |
| Phosphine-Pyridine Ligands | Hydrogenation, hydroformylation |
The ability to easily introduce and remove the THP protecting group makes this compound a valuable starting material for the synthesis of a diverse range of ligands for various catalytic applications.
Mechanistic Elucidation and Computational Chemistry Studies of 4 Oxan 2 Yl Oxy Pyridine
Spectroscopic Investigations for Mechanistic and Structural Elucidation
Spectroscopic methods are indispensable tools for the structural characterization of 4-[(Oxan-2-yl)oxy]pyridine and for monitoring the progress of its chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to these efforts, offering complementary information on the molecule's connectivity, stereochemistry, and the identity of transient intermediates and final products.
Advanced NMR Spectroscopic Techniques for Isomer Differentiation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Standard ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of the constituent atoms. In ¹H NMR, the protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 6.5-8.5 ppm), while the protons of the oxane ring are found in the aliphatic region (δ 1.5-4.0 ppm). libretexts.orgoregonstate.edu The anomeric proton of the oxane ring is a key diagnostic signal, often appearing as a distinct multiplet at a downfield-shifted position compared to the other oxane protons due to the influence of the adjacent oxygen atom. libretexts.org
The presence of the oxane group, which contains a stereocenter at the anomeric carbon, introduces the possibility of diastereomers when another chiral center is present in the molecule or when the molecule is in a chiral environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the complex proton and carbon signals, especially in substituted derivatives. These techniques allow for the differentiation of constitutional isomers by establishing through-bond connectivity.
Furthermore, NMR spectroscopy serves as a powerful tool for real-time reaction monitoring. For instance, in studies of directed ortho-metallation, the disappearance of the signal corresponding to the ortho-proton and the appearance of new signals for the metallated intermediate can be tracked. This provides crucial kinetic and mechanistic information, helping to optimize reaction conditions and identify potential side reactions. acs.org
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Moieties
| Protons | Chemical Shift (δ, ppm) |
| Pyridine H-2, H-6 | 8.2 - 8.5 |
| Pyridine H-3, H-5 | 6.8 - 7.1 |
| Oxane Anomeric H | 5.4 - 5.7 |
| Oxane O-CH₂ | 3.6 - 4.0 |
| Oxane (CH₂)₃ | 1.5 - 2.0 |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Carbon Atom | Chemical Shift (δ, ppm) |
| Pyridine C-4 (ipso) | 163 - 166 |
| Pyridine C-2, C-6 | 150 - 153 |
| Pyridine C-3, C-5 | 110 - 113 |
| Oxane Anomeric C | 96 - 99 |
| Oxane O-CH₂ | 61 - 64 |
| Oxane (CH₂)₃ | 18 - 30 |
Mass Spectrometry for Reaction Intermediates and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and to identify intermediates and products in its reactions. wikipedia.org Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) is observed, confirming the molecular weight.
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways involve the oxane and pyridine moieties. libretexts.org A common fragmentation is the α-cleavage adjacent to the ether oxygen, leading to the loss of the oxane ring or a portion thereof. youtube.com Cleavage of the C-O bond connecting the pyridine and oxane rings can result in ions corresponding to the 4-hydroxypyridine (B47283) radical cation or the oxanyl cation.
The fragmentation of the tetrahydropyranyl (THP) group itself is well-characterized. nih.govorganic-chemistry.org The molecular ion of a THP ether can undergo cleavage to lose an alkyl group, often resulting in a stable oxonium ion. nih.gov For example, a prominent peak at m/z 85, corresponding to the tetrahydropyranyl cation, is frequently observed.
In the context of reaction monitoring, MS can be used to detect the formation of products and intermediates. For example, in a substitution reaction on the pyridine ring, the mass spectrum of the product will show a molecular ion peak corresponding to the addition of the substituent's mass. This technique is particularly useful for identifying short-lived intermediates when coupled with appropriate ionization methods.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. rsc.org DFT calculations provide a theoretical framework to understand and predict chemical behavior at the molecular level.
Electronic Structure Analysis of the Pyridine and Oxane Moieties
DFT calculations can be employed to analyze the electronic properties of the pyridine and oxane components of this compound. The electron-donating character of the (oxan-2-yl)oxy group influences the electron density distribution in the pyridine ring. researchgate.netscilit.com This substituent effect can be quantified by calculating atomic charges and analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ias.ac.inresearcher.life The HOMO is typically localized on the electron-rich pyridine ring, indicating its nucleophilic character, while the LUMO is often distributed over the pyridine ring as well, highlighting its potential to accept electrons.
The calculated electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. The nitrogen atom of the pyridine ring is typically a site of high negative electrostatic potential, making it a Lewis basic center.
Computational Modeling of Directed Ortho-Metallation Reaction Pathways
Directed ortho-metallation (DoM) is a key synthetic transformation for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org In the case of this compound, the ether oxygen can act as a directing group, facilitating the deprotonation of an adjacent ortho-proton on the pyridine ring by a strong base, such as an organolithium reagent. uwindsor.caresearchgate.net
DFT calculations can model the reaction pathway of this process. researchgate.net This involves calculating the geometries and energies of the reactant complex (this compound complexed with the organolithium reagent), the transition state for the proton abstraction, and the resulting ortho-lithiated product. ias.ac.in The calculations can help to elucidate the role of the directing group in stabilizing the transition state and the final lithiated species. youtube.com Different possible reaction pathways can be compared to determine the most energetically favorable route.
Transition State Analysis and Energy Profiles for Key Transformations
A critical aspect of computational modeling is the identification and characterization of transition states. scm.com For the directed ortho-metallation of this compound, DFT calculations can locate the transition state structure for the proton transfer step. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate (the breaking of the C-H bond and the formation of the new C-Li bond).
Information regarding the chemical compound this compound is not available in the searched resources.
Following a comprehensive search of publicly available scientific literature and databases, no specific studies detailing the mechanistic elucidation, computational chemistry, reaction kinetics, or thermodynamic properties of the chemical compound this compound were found.
Consequently, it is not possible to provide an article that adheres to the requested outline and content inclusions, as the necessary experimental or computational data for this specific molecule are not present in the accessed resources. The strict instruction to focus solely on this compound prevents the inclusion of information on related or analogous compounds.
Further research or de novo computational studies would be required to generate the specific data needed to address the topics of reaction kinetics, thermodynamic stabilities, and mechanistic pathways for this particular compound. At present, such information does not appear to be part of the published scientific record.
Future Research Directions and Unexplored Reactivity
Development of Novel Directed Functionalization Methodologies
The functionalization of the pyridine (B92270) ring is a cornerstone of medicinal and materials chemistry. For 4-[(Oxan-2-yl)oxy]pyridine, future efforts will likely concentrate on directed C–H functionalization, a strategy that offers high atom economy and regioselectivity by activating specific C–H bonds.
Transition metal catalysis is a powerful tool for C–H activation, and the structure of this compound offers multiple handles for directing a metal catalyst. rsc.org The pyridine nitrogen lone pair is a classic directing group, typically favoring functionalization at the C2 and C6 positions. sci-hub.se However, the presence of the bulky oxane ether at the C4 position may sterically hinder C3/C5 functionalization or electronically modulate the ring to favor other positions.
A key research direction will be to explore how the ether oxygen of the oxane group can act as a secondary directing group. Through chelation, a transition metal could be positioned to activate the C3 and C5 C–H bonds, which are typically less reactive. nih.gov This dual-coordination strategy could provide a switchable regioselectivity that is otherwise difficult to achieve. Catalytic systems based on palladium, rhodium, and iridium, which have shown success in functionalizing other pyridine derivatives, would be primary candidates for investigation. acs.orgchemrxiv.orgmdpi.com For instance, palladium-catalyzed alkoxylation and arylation have been achieved on related heterocyclic systems through a proposed mechanism involving a cyclometalated intermediate. mdpi.comrsc.org
| Catalyst System | Potential Directing Group | Target C-H Bond | Potential Coupling Partner | Anticipated Product Type |
|---|---|---|---|---|
| Pd(OAc)₂ / Oxidant | Pyridine Nitrogen | C2 / C6 | Arylboronic Acids | Arylated Pyridine |
| [RhCp*Cl₂]₂ / AgSbF₆ | Pyridine Nitrogen / Ether Oxygen | C3 / C5 | Alkenes | Alkenylated Pyridine |
| [Ir(cod)Cl]₂ / Ligand | Pyridine Nitrogen / Ether Oxygen | C3 / C5 | Alkyl Silanes | Alkylated Pyridine |
| Ru(p-cymene)Cl₂]₂ / K₂CO₃ | Pyridine Nitrogen | C2 / C6 | Alkynes | Annulated Heterocycle |
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, enabling a wide range of chemical transformations. acs.org For pyridyl ethers like this compound, this approach holds immense promise. Research could focus on the generation of pyridyl radicals via single-electron transfer (SET) processes, which can then engage in various coupling reactions. nih.gov
One unexplored avenue is the use of N-alkoxypyridinium salts derived from this compound. Under photoredox conditions, these salts can undergo N–O bond cleavage to generate radicals, facilitating C–H alkylations and silylations under exceptionally mild conditions. researchgate.net Furthermore, the merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, could unlock novel reactivity. nih.gov For instance, a photoredox-generated aryl radical could be intercepted by a palladium catalyst coordinated to the pyridine, leading to regioselective C–H arylation. nih.gov Another area of interest is the potential for C–O bond cleavage of the aryl ether itself, a challenging transformation that has recently been shown to be feasible for some aryl ethers using photoredox and vanadate (B1173111) co-catalysis. researchgate.net
Investigation of Advanced Stereochemical Aspects of the Oxane Moiety
The oxane group in this compound is a tetrahydropyranyl (THP) acetal (B89532). Its formation introduces a new stereocenter at the C2 position of the oxane ring. organic-chemistry.org While often treated as a simple protecting group, this chiral element can exert significant influence on the molecule's reactivity and properties.
Future research should focus on diastereoselective reactions where the existing chirality of the oxane ring directs the stereochemical outcome of a reaction on the pyridine core or a substituent. The oxane oxygen can act as a coordinating site for a catalyst or reagent, while the ring's conformation can create a biased steric environment. This has been demonstrated in related systems where a tetrahydropyranyl oxygen atom directs the stereocontrol of hydrogenations on a nearby double bond. nih.gov
Furthermore, the development of enantioselective methods to install the oxane group would provide access to enantiopure this compound. This would be crucial for applications where chirality is important, such as in asymmetric catalysis or as chiral ligands for transition metals. The stereochemical stability of the acetal linkage under various reaction conditions and its potential for stereospecific cleavage are also areas ripe for investigation. researchgate.net
Exploration of this compound in Supramolecular Assembly (if applicable to non-biological systems)
The field of supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyridine-containing molecules are exceptional building blocks (tectons) for such assemblies due to the directional coordination ability of the pyridine nitrogen. wikipedia.org
This compound is a promising candidate for constructing novel non-biological supramolecular systems. The pyridine nitrogen can coordinate to a wide range of metal ions to form discrete coordination complexes or extended coordination polymers like metal-organic frameworks (MOFs). researchgate.net The 4-oxy substituent will electronically modulate the pyridine, affecting its Lewis basicity and thus the strength and lability of the metal-ligand bond.
The bulky and flexible oxane group is expected to play a crucial role in the solid-state packing of these assemblies. It can influence the topology of the resulting network by introducing specific steric constraints or by engaging in weak C–H···O hydrogen bonds. By carefully selecting metal nodes and reaction conditions, it may be possible to create porous materials, molecular cages, or interlocked structures. acs.org The inherent chirality of the oxane moiety could also be exploited to generate chiral supramolecular assemblies, which are of great interest for applications in enantioselective separation and catalysis.
| Assembly Type | Interacting Partner | Key Interaction | Potential Structure | Potential Application |
|---|---|---|---|---|
| Coordination Polymer | Metal Ions (e.g., Zn²⁺, Cu²⁺) | N-Metal Coordination | 1D Chains, 2D Layers | Gas Storage, Catalysis |
| Hydrogen-Bonded Network | Carboxylic Acids | N···H-O Hydrogen Bond | Co-crystals | Crystal Engineering |
| Metallo-Supramolecular Cage | Palladium(II) or Platinum(II) ions | N-Metal Coordination | Discrete Polyhedra | Host-Guest Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
